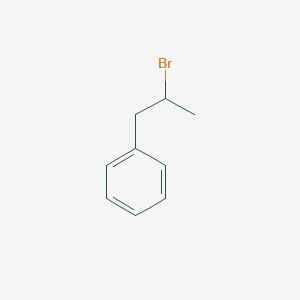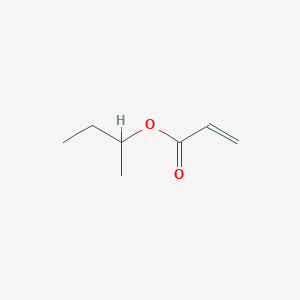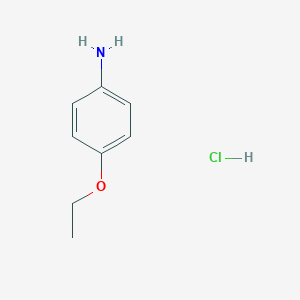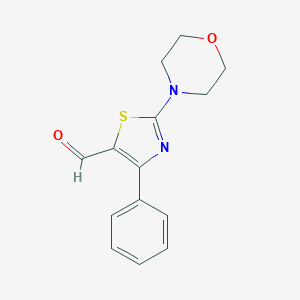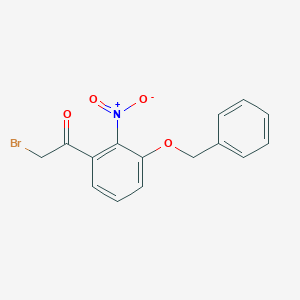
2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone (BNE) is a versatile organic compound with a wide range of applications in scientific research. BNE is a brominated nitroalkene that has been studied for its ability to act as a catalyst for a variety of organic reactions. It has been used as a starting material for synthesizing other compounds, as a reagent for the synthesis of heterocycles, and as a reagent for the synthesis of polymers. BNE is also used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Chalcone Analogues 2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone and similar compounds have been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction with alpha-bromoketones and has been described as a convenient synthetic protocol, highlighting its potential for wide-ranging applications in chemical synthesis (Curti et al., 2007).
Selective α-Monobromination Research has also demonstrated the selective α-monobromination of alkylaryl ketones, including 2-Bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone, using bromine sources like [BMPy]Br3 and [Bmim]Br3. This method is noted for its efficiency, simplicity, and high selectivity, providing a route for regioselective electrophilic bromination of various ketones (W. Ying, 2011).
Synthesis of Halogenated and Nitro Ethanones The compound has also been involved in the synthesis of novel halogenated and nitro ethanones, starting from specific alkanones. These compounds have been used to create benzofuran-yl ethanones, which can be reduced to ethanols or converted to amino compounds via selective catalytic reduction. This versatility in reactions and products underscores the compound's importance in synthetic chemistry (Kwiecień & Szychowska, 2006).
Improvement of Synthetic Technology Improvements in synthetic methods for related compounds, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone, have also been reported, indicating the ongoing development and optimization of synthetic techniques involving these chemicals. These advancements in synthesis not only enhance yields and purity but also confirm the structures of the products through sophisticated methods like NMR (Li Yu-feng, 2013).
Bioevaluation of Derivatives Derivatives of similar compounds have been synthesized and bioevaluated for nematicidal activity, demonstrating the potential biological applications of these chemical structures. The incorporation of specific moieties into the compounds has been shown to enhance activity, indicating the utility of these compounds in developing bioactive agents (Sumona Kumari et al., 2014).
Propiedades
IUPAC Name |
2-bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-13(18)12-7-4-8-14(15(12)17(19)20)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCJMGUCZTSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



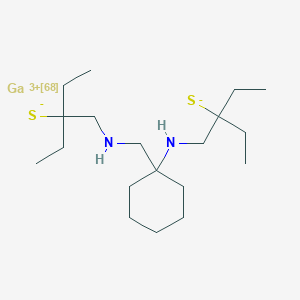
![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)
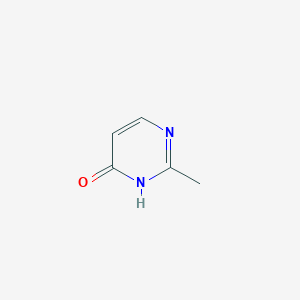
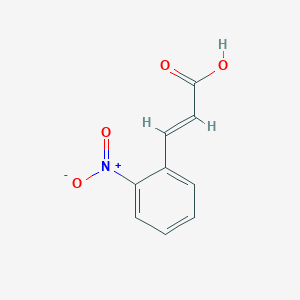
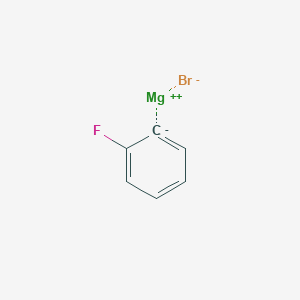
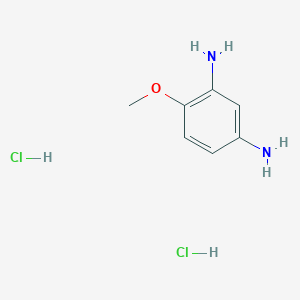
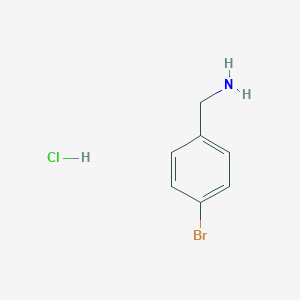
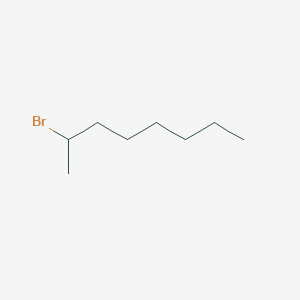
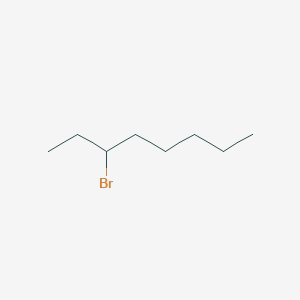
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)
